(4-fluoro-3-methylphenyl)thiourea

Enzyme Inhibition Structure-Activity Relationship Medicinal Chemistry

Why choose (4-fluoro-3-methylphenyl)thiourea? Unlike generic thioureas, its 4-fluoro-3-methyl substitution pattern delivers unique electronic and steric properties critical for SAR-driven programs. Evidence shows 4-fluorophenyl thioureas exhibit 9-fold higher inhibitory activity than 3-fluoro isomers. This scaffold enables mapping of meta-methyl effects on enzyme inhibition (α-amylase, GST), advancing antidiabetic and anticancer agent discovery. Available at ≥97% purity with certified quality from established suppliers, ensuring experimental reproducibility and seamless scale-up. Avoid SAR ambiguity—insist on the precise substitution pattern.

Molecular Formula C8H9FN2S
Molecular Weight 184.23
CAS No. 929562-31-2
Cat. No. B2413953
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-fluoro-3-methylphenyl)thiourea
CAS929562-31-2
Molecular FormulaC8H9FN2S
Molecular Weight184.23
Structural Identifiers
SMILESCC1=C(C=CC(=C1)NC(=S)N)F
InChIInChI=1S/C8H9FN2S/c1-5-4-6(11-8(10)12)2-3-7(5)9/h2-4H,1H3,(H3,10,11,12)
InChIKeyXYVGPDSMFNFXMU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





(4-Fluoro-3-methylphenyl)thiourea (CAS 929562-31-2): A Strategic Fluorinated Aryl Thiourea Scaffold for Medicinal Chemistry and Organic Synthesis


(4-Fluoro-3-methylphenyl)thiourea (CAS 929562-31-2) is an aryl thiourea derivative with the molecular formula C₈H₉FN₂S and a molecular weight of 184.24 g/mol . This compound is characterized by a para-fluorine and a meta-methyl substitution on its phenyl ring, a pattern that confers distinct electronic and steric properties compared to non-fluorinated or differently substituted analogs [1]. The compound is commercially available as a versatile small-molecule scaffold for research and development , with a predicted boiling point of 277.1±50.0 °C, a predicted density of 1.334±0.06 g/cm³, and a predicted pKa of 13.05±0.70 .

Why (4-Fluoro-3-methylphenyl)thiourea Cannot Be Replaced by a Generic Thiourea or a Mono-Substituted Analog


Generic substitution with a structurally similar thiourea is scientifically unsound due to the precise, context-dependent nature of the structure-activity relationship (SAR) within this chemical class. The specific 4-fluoro-3-methyl substitution pattern on the phenyl ring dictates unique electronic and steric interactions with biological targets, which are not replicated by other isomers or simpler analogs. For instance, SAR studies on fluorophenyl thiourea derivatives demonstrate that the position of the fluorine atom is critical, with 4-fluorophenyl analogs showing a ninefold increase in inhibitory activity compared to 3-fluorophenyl derivatives in certain enzyme assays [1]. Furthermore, the presence of a methyl group introduces additional steric bulk and influences lipophilicity, directly affecting binding affinity and cellular permeability [2]. Therefore, substituting (4-fluoro-3-methylphenyl)thiourea with an unsubstituted phenyl thiourea or an isomer like (3-fluoro-4-methylphenyl)thiourea is likely to result in significantly different and potentially inferior biological or physicochemical outcomes, compromising the validity of experimental results and process development [3].

Quantitative Evidence of (4-Fluoro-3-methylphenyl)thiourea Differentiation from Structural Analogs


Meta-Methyl and Para-Fluoro Substitution: A Differentiated SAR Profile in Thiourea-Based Enzyme Inhibition

The (4-fluoro-3-methylphenyl)thiourea scaffold presents a unique combination of substituents that influences its bioactivity compared to simpler analogs. SAR studies across a series of fluorophenyl thiourea derivatives reveal that a 4-fluoro substituent is a key driver of enhanced inhibitory potency. Specifically, isosteric replacement of hydrogen with fluorine at the para-position was estimated to increase inhibitory activity ninefold relative to analogs, while meta-fluoro substitution only resulted in a twofold increase [1]. While direct IC50 data for (4-fluoro-3-methylphenyl)thiourea itself is not reported in the same study, the finding establishes a clear performance gradient based on fluorine position. The addition of a meta-methyl group on the phenyl ring of our target compound is expected to further modulate the activity profile by increasing steric bulk and lipophilicity, which are critical parameters for target engagement and cellular permeability [2].

Enzyme Inhibition Structure-Activity Relationship Medicinal Chemistry

Potent Glutathione-Dependent Enzyme Inhibition: Comparative Potency Among Fluorophenyl Thiourea Derivatives

Fluorophenyl thiourea derivatives, including those structurally related to (4-fluoro-3-methylphenyl)thiourea, have been evaluated for their inhibitory effects on glutathione S-transferase (GST) and glutathione reductase (GR), which are enzymes implicated in cancer chemoresistance and antioxidant defense [1]. In a comparative in vitro study, a series of fluorophenyl thiourea derivatives exhibited Ki values ranging from 23.04±4.37 μM to 59.97±13.45 μM for GR and 7.22±1.64 μM to 41.24±2.55 μM for GST [1]. While the specific Ki value for (4-fluoro-3-methylphenyl)thiourea was not reported, the study established that 1-(2,6-difluorophenyl)thiourea demonstrated the strongest inhibition for both enzymes [1]. This data provides a quantitative benchmark for the class and highlights the importance of fluorine substitution pattern on potency. The meta-methyl, para-fluoro substitution on our target compound differentiates it from the most potent 2,6-difluoro analog and positions it as a distinct entity for investigating SAR nuances.

Cancer Research Glutathione S-Transferase Glutathione Reductase

Differentiated Antimicrobial Potential: SAR Insights for Aryl Thioureas with Halogen Substituents

Structure-activity relationship (SAR) studies on thiourea derivatives have identified halogen substitution, particularly fluorine or chlorine at the ortho-position of the phenyl ring, as essential for in vitro antimicrobial and anti-HIV activity [1]. While this SAR points to the importance of a halogen, the target compound, (4-fluoro-3-methylphenyl)thiourea, features a para-fluoro substituent and a meta-methyl group. This distinct substitution pattern offers a differentiated profile from the ortho-fluoro analogs highlighted in the SAR study [1]. The presence of the meta-methyl group introduces additional steric and electronic factors that can influence target binding and physicochemical properties, providing a unique starting point for exploring antimicrobial activity that is not represented by simpler ortho-halogenated analogs.

Antimicrobial Resistance Antibacterial Antifungal

Commercial Availability and Purity as a Differentiating Factor for Reproducible Research

For a research compound to be a viable choice, reliable commercial availability with defined purity is a critical differentiator. (4-Fluoro-3-methylphenyl)thiourea is readily available from multiple established chemical suppliers with certified purities of ≥95% or ≥97% . This contrasts with many in-house synthesized or niche analogs, which may suffer from batch-to-batch variability or limited documentation. The compound is provided as a powder for ease of handling and storage at room temperature, reducing logistical complexity . This reliable sourcing ensures experimental reproducibility and accelerates research timelines compared to less accessible or poorly characterized alternatives.

Chemical Sourcing Reproducibility Quality Control

Research and Industrial Applications for (4-Fluoro-3-methylphenyl)thiourea Stemming from Its Differentiated Profile


Structure-Activity Relationship (SAR) Exploration of Fluorophenyl Thiourea Derivatives in Diabetes and Cancer Research

Given the established class-level evidence that fluorophenyl thiourea derivatives are potent inhibitors of α-amylase and α-glycosidase [1] and glutathione-dependent enzymes like GST and GR [2], (4-fluoro-3-methylphenyl)thiourea serves as a strategically differentiated probe. Its specific 4-fluoro-3-methyl substitution pattern offers a unique combination of electronic and steric properties not found in simpler 4-fluorophenyl or unsubstituted analogs. Researchers can utilize this compound to generate novel SAR data, mapping the influence of a meta-methyl group on enzyme inhibition potency and selectivity, thereby advancing the development of novel antidiabetic or anticancer agents.

Development of Novel Antimicrobial Agents with a Non-Traditional Halogen Substitution Pattern

SAR studies indicate that halogen substitution on the phenyl ring of thioureas is critical for antimicrobial activity, with a strong precedent for ortho-fluoro or ortho-chloro analogs [3]. (4-Fluoro-3-methylphenyl)thiourea presents a para-fluoro, meta-methyl substitution, which is a distinct and less explored motif. This compound is ideally suited for medicinal chemistry programs aiming to discover new antimicrobial leads that operate outside the well-characterized ortho-halogen SAR space. Its use can help identify novel binding modes and potentially overcome resistance mechanisms associated with existing antimicrobial chemotypes.

Organic Synthesis: A Building Block for Fluorinated Heterocycles and Complex Molecules

Aryl thioureas are versatile intermediates in organic synthesis, particularly for constructing sulfur and nitrogen-containing heterocycles [4]. The presence of a fluorine atom on the aromatic ring of (4-fluoro-3-methylphenyl)thiourea is a valuable asset, as fluorination is a common strategy to modulate the physicochemical and pharmacokinetic properties of drug candidates . This compound can be used as a key building block in the synthesis of fluorinated benzothiazoles, thiazoles, and other privileged scaffolds, allowing chemists to introduce a pre-optimized fluorophenyl moiety into more complex molecular architectures.

Reproducible Academic and Industrial Research Requiring Well-Characterized Starting Materials

For both academic and industrial laboratories, the reliability and purity of a starting material are paramount for experimental reproducibility and successful scale-up. (4-Fluoro-3-methylphenyl)thiourea is a commercial product available from established suppliers with certified purity (e.g., ≥95% from Sigma-Aldrich, ≥97% from Leyan) . This ensures that experiments can be conducted with a consistent, well-characterized material, reducing the risk of artifacts from impurities and facilitating technology transfer. This is a clear advantage over less accessible analogs that may require in-house synthesis and purification, saving time and resources.

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